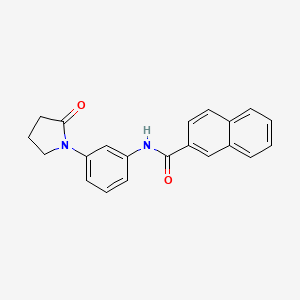

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

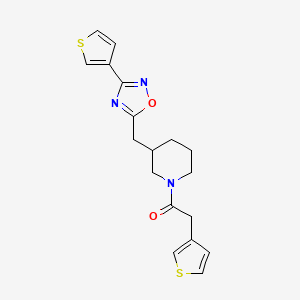

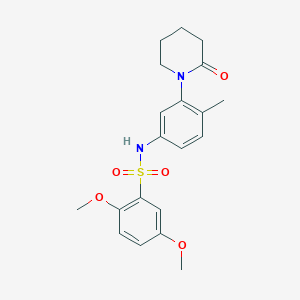

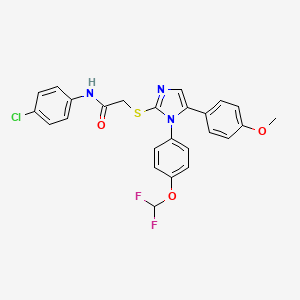

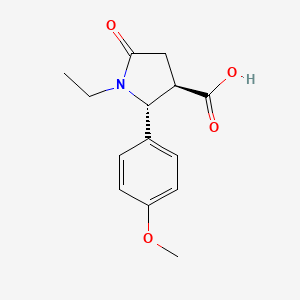

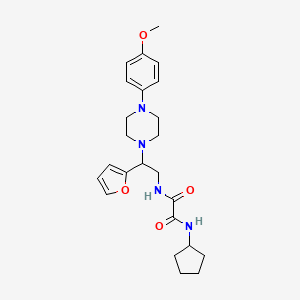

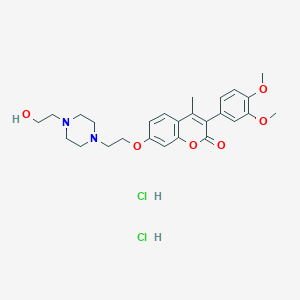

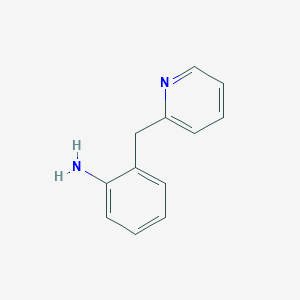

“N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). This ring is attached to a phenyl group (a benzene ring), which is further attached to a naphthyl group (a two-ring aromatic system) via an amide linkage .

Molecular Structure Analysis

The compound contains several functional groups, including an amide, a phenyl ring, a naphthyl ring, and a pyrrolidinone ring. These groups can participate in various interactions, such as pi stacking, hydrogen bonding, and dipole-dipole interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide and the pyrrolidinone. Amides can participate in a variety of reactions, including hydrolysis and reduction . The pyrrolidinone could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide could result in the formation of hydrogen bonds, influencing its solubility and melting point .Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

It’s worth noting that the pyrrolidine ring and its derivatives have been reported in bioactive molecules with target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s worth noting that the physicochemical parameters of a compound, which can be influenced by environmental factors, play a crucial role in its biological activity .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide is its specificity for TLR2 and TLR4. This allows for targeted inhibition of the inflammatory response without affecting other components of the immune system. However, one limitation of this compound is its short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the use of N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide in therapeutic applications. One area of interest is the potential use of this compound in the treatment of sepsis, a life-threatening condition caused by an overwhelming immune response to infection. This compound has been shown to reduce mortality in animal models of sepsis by inhibiting the inflammatory response. Another potential application of this compound is in the treatment of cancer. TLR2 and TLR4 have been shown to play a role in tumor progression, and this compound may have potential as an adjuvant therapy in cancer treatment.

Conclusion

In conclusion, this compound is a small molecule inhibitor that has potential therapeutic applications in various diseases. Its specificity for TLR2 and TLR4 allows for targeted inhibition of the inflammatory response, and it has been shown to have anti-inflammatory effects in various animal models of inflammation. Further research is needed to fully explore the potential of this compound in therapeutic applications, but it shows promise as a potential treatment for autoimmune diseases, sepsis, and cancer.

Synthesemethoden

The synthesis of N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide involves a multi-step process that starts with the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)aniline in the presence of triethylamine to form this compound. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(3-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide has been widely studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activation of TLR2 and TLR4, which are involved in the innate immune response. This compound has been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c24-20-9-4-12-23(20)19-8-3-7-18(14-19)22-21(25)17-11-10-15-5-1-2-6-16(15)13-17/h1-3,5-8,10-11,13-14H,4,9,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVXJGGRELRKFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(Cycloheptylamino)sulfonyl]chromen-2-one](/img/structure/B2786848.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2786851.png)

![1,6,7-trimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786852.png)

![2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2786868.png)